An In-depth Technical Guide to the Synthesis of Methyldibromo Glutaronitrile (MDBGN)
An In-depth Technical Guide to the Synthesis of Methyldibromo Glutaronitrile (MDBGN)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyldibromo glutaronitrile (MDBGN), a widely used biocide and preservative. This document details the primary synthesis pathway, including experimental protocols, reaction conditions, and safety considerations. Additionally, it outlines the synthesis of the key precursor, 2-methyleneglutaronitrile.
Introduction
Methyldibromo glutaronitrile (MDBGN), chemically known as 2-bromo-2-(bromomethyl)pentanedinitrile, is a broad-spectrum antimicrobial agent effective against bacteria, yeasts, and molds.[1] It has historically been used as a preservative in a variety of products, including cosmetics, toiletries, and industrial applications such as in cutting oils, glues, and adhesives.[1][2] The synthesis of MDBGN primarily involves the bromination of 2-methyleneglutaronitrile.
Synthesis of the Precursor: 2-Methyleneglutaronitrile
The key starting material for the synthesis of MDBGN is 2-methyleneglutaronitrile. This precursor is synthesized via the dimerization of acrylonitrile.[3][4]
Reaction Pathway
Acrylonitrile undergoes a head-to-tail dimerization catalyzed by a phosphine catalyst, typically tricyclohexylphosphine, to yield 2-methyleneglutaronitrile.[3]
Experimental Protocol
A method for the synthesis of 2-methyleneglutaronitrile involves the catalytic dimerization of acrylonitrile.[3] Tricyclohexylphosphine is used as a catalyst at a concentration of 0.1-5.0 wt% relative to the acrylonitrile.[3] The reaction is carried out at a temperature of 50-90 °C with an initial acrylonitrile concentration of 3.0-15.2 mol/L.[3] The resulting 2-methyleneglutaronitrile can be purified by distillation.[3]
Tabulated Data: Synthesis of 2-Methyleneglutaronitrile
| Parameter | Value | Reference |
| Reactant | Acrylonitrile | [3] |
| Catalyst | Tricyclohexylphosphine | [3] |
| Catalyst Loading | 0.1-5.0 wt% | [3] |
| Reaction Temperature | 50-90 °C | [3] |
| Initial Acrylonitrile Concentration | 3.0-15.2 mol/L | [3] |
| Purification | Distillation | [3] |
Core Synthesis of Methyldibromo Glutaronitrile (MDBGN)
The primary industrial synthesis of MDBGN is achieved through the reaction of 2-methyleneglutaronitrile with bromine. Two detailed protocols are provided below, based on a patented method.
Synthesis Pathway Diagram
Caption: Synthesis pathway of MDBGN from Acrylonitrile.
Experimental Protocols
Two methods for the synthesis of MDBGN are detailed below, utilizing either water or carbon tetrachloride as the reaction solvent.
This protocol describes the synthesis of MDBGN in a water-based medium.
Experimental Workflow Diagram:
Caption: Workflow for the aqueous synthesis of MDBGN.
Methodology:
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A 1000 ml round-bottomed glass flask is equipped with a motor-driven paddle stirrer, a water-cooled reflux condenser, and a bromine addition tube extending beneath the surface of the liquid.
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The flask is charged with 213 g of 97% a-methyleneglutaronitrile and 250 ml of water.
-
The immiscible mixture is agitated and heated to reflux.
-
311 g of bromine is added to the refluxing, stirring reaction mixture over a period of 2.5 hours.
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After the addition is complete, the reaction mixture is cooled to room temperature, and stirring is discontinued.
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The lower layer, which is the crude MDBGN product, is separated.
-
The crude product is washed first with a 5% sodium bisulfite solution and then with water.
-
The washed product is then dried under vacuum.
This protocol outlines the synthesis of MDBGN using carbon tetrachloride as the solvent.
Methodology:
-
The reaction is carried out in a similar apparatus as described in Protocol 1.
-
The flask is charged with 213 g of 97% a-methyleneglutaronitrile and 250 ml of carbon tetrachloride.
-
The mixture is heated to reflux with agitation.
-
311 g of bromine is added to the refluxing solution over a period of 2.5 hours.
-
After the addition is complete, the reaction mixture is cooled to room temperature.
-
The cooled reaction mixture is washed with a 5% sodium bisulfite solution, followed by water.
-
The carbon tetrachloride is then removed by distillation under reduced pressure.
Tabulated Data: MDBGN Synthesis Conditions
| Parameter | Protocol 1 (Aqueous) | Protocol 2 (Carbon Tetrachloride) | Reference |
| Starting Material | 213 g of 97% a-methyleneglutaronitrile | 213 g of 97% a-methyleneglutaronitrile | |
| Bromine | 311 g | 311 g | |
| Solvent | 250 ml Water | 250 ml Carbon Tetrachloride | |
| Reaction Temperature | Reflux | Reflux | |
| Reaction Time | 2.5 hours (addition) | 2.5 hours (addition) | |
| Work-up | Separation, washing, vacuum drying | Washing, distillation of solvent | |
| Purity (Commercial) | >98.0% (GC) | >98.0% (GC) |
Characterization
The synthesized MDBGN can be characterized using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a suitable method for both identification and quantification.
GC-MS Analysis
For GC-MS analysis, the sample can be diluted in methanol. The mass spectrometer can be operated in electron ionization (EI) mode. For selective ion monitoring (SIM), the following ions can be used for MDBGN: m/z 106, 66, and 52.
Safety and Handling
Both the reactants and the final product of this synthesis require careful handling due to their hazardous nature.
Reactant Safety: Bromine
Bromine is a highly corrosive and toxic substance. It can cause severe skin burns and eye damage, and is fatal if inhaled.[5]
-
Handling: Always work with bromine in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (fluorinated rubber is recommended), chemical splash goggles, a face shield, and a lab coat.[6]
-
Storage: Store bromine in a cool, dry, well-ventilated area, away from incompatible materials such as combustible materials, reducing agents, and metals.[6][7] Keep the container tightly closed.[6]
-
Spills: In case of a small spill, trained personnel can clean it up using appropriate PPE. For large spills, evacuate the area and seek assistance from emergency services.[7]
Product Safety: Methyldibromo Glutaronitrile (MDBGN)
MDBGN is a skin sensitizer and can cause allergic contact dermatitis.[8] It is also harmful if swallowed and fatal if inhaled.
-
Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area and avoid breathing dust. Standard PPE, including gloves, safety glasses, and a lab coat, should be worn.
-
Toxicity: MDBGN has been shown to be a sensitizing agent in animal studies. Due to its potential to cause contact allergy in humans, its use in cosmetic products has been restricted in several regions.[9]
Tabulated Safety Information
| Substance | Hazard Classifications | Key Safety Precautions |
| Bromine | Oxidizer, Acute Toxicant (Inhalation), Corrosive | Work in a fume hood, wear appropriate PPE (gloves, goggles, face shield), store away from incompatible materials.[5][6] |
| Methyldibromo Glutaronitrile | Acute Toxicant (Oral, Inhalation), Skin Sensitizer | Avoid contact with skin and eyes, use in a well-ventilated area, wear standard PPE. |
This guide provides a foundational understanding of the synthesis of Methyldibromo glutaronitrile. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.
References
- 1. researchgate.net [researchgate.net]
- 2. US3652642A - Continuous process for the preparation of 2-methylene glutaronitrile - Google Patents [patents.google.com]
- 3. CN103319368A - Synthesis method of 2-methylene glutaronitrile - Google Patents [patents.google.com]
- 4. 2-Methyleneglutaronitrile - Wikipedia [en.wikipedia.org]
- 5. carlroth.com [carlroth.com]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. dermnetnz.org [dermnetnz.org]
- 9. ec.europa.eu [ec.europa.eu]
